molecular formula C10H17Br B13262135 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B13262135
M. Wt: 217.15 g/mol
InChI Key: OWIJNFCJEDHTBN-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry due to its rigidity and unique chemical properties. The presence of a bromine atom attached to the propyl group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The propyl group can be oxidized to form alcohols or carboxylic acids, while reduction can lead to the formation of alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Cyanopropan-2-yl)bicyclo[2.2.1]heptane.

    Elimination: 2-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane.

    Oxidation: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Carboxypropan-2-yl)bicyclo[2.2.1]heptane.

    Reduction: 2-(1-Propyl)bicyclo[2.2.1]heptane.

Scientific Research Applications

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane can be compared with other similar compounds such as:

    2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine.

    2-(1-Iodopropan-2-yl)bicyclo[2.2.1]heptane: Similar structure but with an iodine atom instead of bromine.

    2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane: Similar structure but with a hydroxyl group instead of bromine.

The uniqueness of this compound lies in its reactivity and the specific chemical transformations it can undergo due to the presence of the bromine atom.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Br/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3

InChI Key

OWIJNFCJEDHTBN-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1CC2CCC1C2

Origin of Product

United States

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